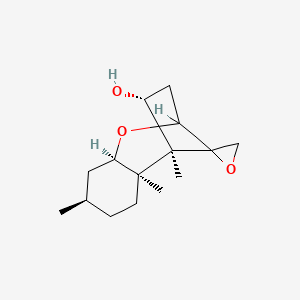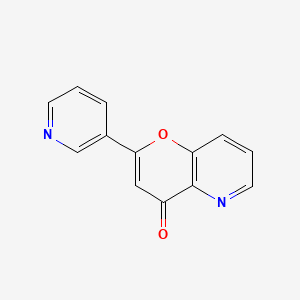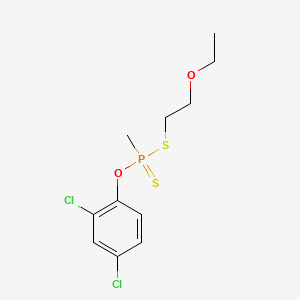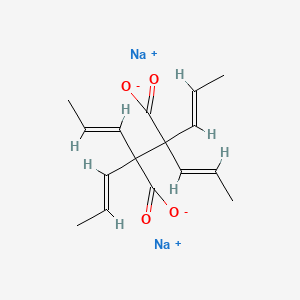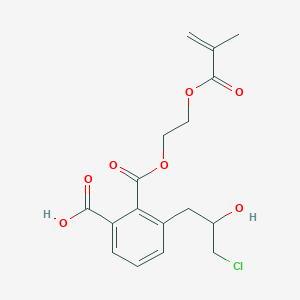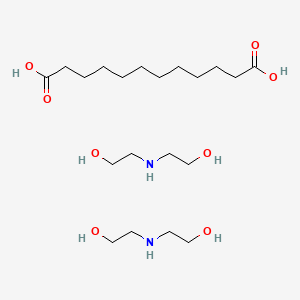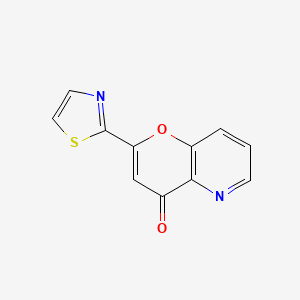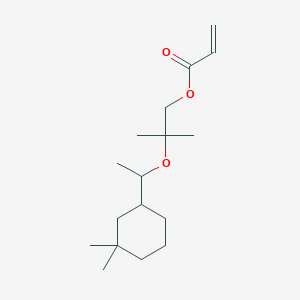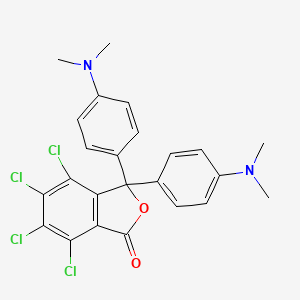
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C10H21ClN2O3 . This compound is known for its unique structure, which includes a hydroxy group, an oxoallyl group, and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (2-hydroxy-3-methoxypropyl)amine in the presence of acryloyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is carried out in a cleanroom environment to prevent contamination and ensure the quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The oxoallyl group can be reduced to form saturated compounds.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while reduction of the oxoallyl group can produce saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, this compound is used as a biochemical tool to study cellular processes and molecular interactions. It can be used to modify proteins and nucleic acids for various experimental purposes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cleaning agents and disinfectants .
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
- (2-Hydroxy-3-methacryloyloxypropyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
- (2-Hydroxy-3-methoxypropyl)trimethylammonium chloride
Comparison: Compared to these similar compounds, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is unique due to its specific combination of functional groups. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
94110-15-3 |
|---|---|
Molekularformel |
C10H21ClN2O3 |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
[2-hydroxy-3-[(prop-2-enoylamino)methoxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5-10(14)11-8-15-7-9(13)6-12(2,3)4;/h5,9,13H,1,6-8H2,2-4H3;1H |
InChI-Schlüssel |
LNCULBSXNIPYON-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(COCNC(=O)C=C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


